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Compound of Interest

Compound Name: Aida protein

Cat. No.: B1177497

A Comparative Analysis of AIDA PTB Domain
Binding Affinity to Phosphopeptides

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the binding affinity of the Amyloid-beta precursor protein intracellular
domain-associated protein 1 (AIDA-1) phosphotyrosine-binding (PTB) domain to various
phosphopeptides. The information is supported by experimental data to facilitate research and
development in neuronal signaling and neurodegenerative diseases.

The AIDA-1 protein is a crucial scaffolding component of the postsynaptic density (PSD) in
neurons, playing a significant role in linking synaptic signaling events to downstream cellular
processes, including changes in gene expression.[1][2][3][4] Its PTB domain is a key module
for mediating protein-protein interactions, particularly with the Amyloid Precursor Protein (APP),
which is centrally implicated in the pathogenesis of Alzheimer's disease. Understanding the
binding specificity and affinity of the AIDA PTB domain for different peptide sequences,
especially those subject to phosphorylation, is critical for elucidating its role in both normal
physiology and disease.

Binding Affinity Comparison

The binding affinity of the AIDA PTB domain to various peptides derived from the Amyloid
Precursor Protein (APP) has been quantitatively assessed using fluorescence-based assays.
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The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating
a stronger binding interaction.

The experimental data reveals that the AIDA PTB domain binds to the unphosphorylated NPxY
motif within the APP cytoplasmic region with a moderate affinity, reported to be approximately
10 puM.[1][2][3][4] Interestingly, phosphorylation of the tyrosine residue within this motif
abrogates binding, indicating that the AIDA PTB domain is part of the Dab-like family of PTB
domains that preferentially recognize unphosphorylated tyrosine motifs.[1]

The consensus binding sequence for the AIDA PTB domain has been identified as NxxY, which
IS a less stringent motif compared to the canonical NPxY sequence recognized by other PTB
domains.[1][2][3][4] This suggests a broader specificity and the potential for interaction with a
wider range of binding partners beyond APP.

Below is a summary of the binding affinities of a solubility-enhanced mutant (Y70A) of the
AIDA1 PTB domain to different APP-derived peptides as determined by fluorescence
anisotropy.

Dissociation
Peptide Name Peptide Sequence Description Constant (Kd) in
M

A 17-residue
Ac-KFFEQMQN-
APP17 unphosphorylated 11+2
GYENPTYKFFE-NH2 )
peptide from APP

Ac-S-SI-GVKGGEN- Alonger 32-residue
APP32 KFFEQMQN- unphosphorylated 12+3
GYENPTYKFFE-NH2 peptide from APP

A 17-residue peptide

from APP with a
Ac-KFFEQMQN-G- o
APP17{pY} phosphorylated No binding detected
YENPT-pY-KFFE-NH2 _ N
tyrosine at position

687
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Table 1: Affinities of APP-derived peptides for a solubility-enhanced mutant (Y70A) of the
AIDA1 PTB domain. Data sourced from Smirnova et al., 2013.[1]

Experimental Protocols

The binding affinity data presented above was determined using fluorescence anisotropy. This
technique measures the change in the rotational diffusion of a fluorescently labeled molecule
upon binding to a larger, unlabeled partner.

Fluorescence Anisotropy Assay

Objective: To quantitatively measure the binding affinity between the AIDA PTB domain and
various peptides.

Materials:

Purified, solubility-enhanced mutant (Y70A) of the AIDA1 PTB domain.

Fluorescein isothiocyanate (FITC)-labeled synthetic peptides (APP17, APP32, and
APP17{pY}).

Binding buffer (e.g., 20 mM MES pH 6.5, 150 mM NaCl, 5 mM DTT).

Spectrofluorometer equipped with polarizers.
Method:

o A solution of the FITC-labeled peptide is prepared in the binding buffer at a constant
concentration.

e The purified AIDA PTB domain is serially diluted to create a range of concentrations.
e The PTB domain dilutions are titrated into the peptide solution.

o For each titration point, the fluorescence anisotropy of the sample is measured after an
incubation period to allow the binding to reach equilibrium.

e The change in anisotropy is plotted against the concentration of the PTB domain.
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e The resulting binding curve is fitted to a suitable binding model (e.g., a one-site binding
model) to calculate the dissociation constant (Kd).

Signaling Pathways and Experimental Workflow

The AIDA-1 protein acts as a scaffold within the postsynaptic density, integrating signals from

various synaptic proteins. Its interaction with APP is a key aspect of its function. Furthermore,

upon stimulation of NMDA receptors, AIDA-1 can translocate to the nucleus, suggesting a role
in synapse-to-nucleus signaling. Recent findings also indicate an interaction with the SynGAP
family of Ras-GTPase activating proteins.

Below are diagrams illustrating the experimental workflow for determining binding affinity and a
simplified signaling pathway involving the AIDA PTB domain.

Sample Preparation

Fluorescence Anisotropy Measurement Data Analysis }

Plot Anisotropy vs.
H [PTB Domain] ]—PGH Data to Binding ModeD—PQ

Click to download full resolution via product page

Figure 1. Experimental workflow for determining binding affinity using fluorescence anisotropy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Solution Structure and Peptide Binding of the PTB Domain from the AIDA1 Postsynaptic
Signaling Scaffolding Protein - PMC [pmc.ncbi.nlm.nih.gov]

2. Solution structure and peptide binding of the PTB domain from the AIDA1 postsynaptic
signaling scaffolding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Item - Solution Structure and Peptide Binding of the PTB Domain from the AIDA1
Postsynaptic Signaling Scaffolding Protein - Public Library of Science - Figshare
[plos.figshare.com]

To cite this document: BenchChem. [Comparing the binding affinity of the AIDA PTB domain
to different phosphopeptides]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1177497#comparing-the-binding-affinity-of-the-aida-
ptb-domain-to-different-phosphopeptides]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1177497?utm_src=pdf-body-img
https://www.benchchem.com/product/b1177497?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3683042/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3683042/
https://pubmed.ncbi.nlm.nih.gov/23799029/
https://pubmed.ncbi.nlm.nih.gov/23799029/
https://www.researchgate.net/publication/242015057_Solution_Structure_and_Peptide_Binding_of_the_PTB_Domain_from_the_AIDA1_Postsynaptic_Signaling_Scaffolding_Protein
https://plos.figshare.com/articles/dataset/_Solution_Structure_and_Peptide_Binding_of_the_PTB_Domain_from_the_AIDA1_Postsynaptic_Signaling_Scaffolding_Protein_/721687
https://plos.figshare.com/articles/dataset/_Solution_Structure_and_Peptide_Binding_of_the_PTB_Domain_from_the_AIDA1_Postsynaptic_Signaling_Scaffolding_Protein_/721687
https://plos.figshare.com/articles/dataset/_Solution_Structure_and_Peptide_Binding_of_the_PTB_Domain_from_the_AIDA1_Postsynaptic_Signaling_Scaffolding_Protein_/721687
https://www.benchchem.com/product/b1177497#comparing-the-binding-affinity-of-the-aida-ptb-domain-to-different-phosphopeptides
https://www.benchchem.com/product/b1177497#comparing-the-binding-affinity-of-the-aida-ptb-domain-to-different-phosphopeptides
https://www.benchchem.com/product/b1177497#comparing-the-binding-affinity-of-the-aida-ptb-domain-to-different-phosphopeptides
https://www.benchchem.com/product/b1177497#comparing-the-binding-affinity-of-the-aida-ptb-domain-to-different-phosphopeptides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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